molecular formula C7H11NO2 B2765289 (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide CAS No. 2307773-47-1

(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B2765289
CAS No.: 2307773-47-1
M. Wt: 141.17
InChI Key: PURCZZYJLZFPGX-PBXRRBTRSA-N
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Description

(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide is a chiral, enantiopure compound based on the 7-oxabicyclo[2.2.1]heptane scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This bridged oxa-bicyclic framework is valued for its three-dimensional rigidity, which is highly beneficial in the design and synthesis of novel "3D" fragments for fragment-based drug discovery programs . The core structure is recognized as a key pharmacophore in developing bioactive molecules. Researchers are exploring derivatives of this scaffold as potential therapeutic agents. For instance, closely related 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives have been designed as potent and selective inhibitors of Protein Phosphatase 5 (PP5) to reverse Temozolomide resistance in Glioblastoma Multiforme, a severe form of brain cancer . Furthermore, other analogs, such as 5-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxamide derivatives, have been patented for their ability to induce chondrogenesis, showing promise for the treatment of joint injuries and conditions like osteoarthritis . The specific stereochemistry of the (1S,2R,4R) isomer makes it a critical building block for the stereocontrolled synthesis of complex molecules, providing researchers with a precise tool to investigate structure-activity relationships and develop new chemical entities . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H2,8,9)/t4-,5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURCZZYJLZFPGX-PBXRRBTRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide typically involves a [4+2] cycloaddition reaction. One common method is the reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins under organocatalytic conditions. This reaction proceeds under mild conditions and provides the desired bicyclic structure in a highly enantioselective manner .

Industrial Production Methods

Industrial production of this compound may involve similar cycloaddition reactions, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Agents

The compound has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of 7-oxabicyclo[2.2.1]heptane exhibit enhanced activity against various microorganisms, making them promising candidates for developing new antibiotics or antifungal treatments. For instance, a study highlighted the efficacy of these derivatives in controlling undesired microorganisms, outperforming structurally similar compounds in terms of antimicrobial activity .

Case Study: Antimicrobial Efficacy

  • Study Focus : Evaluation of 7-oxabicyclo[2.2.1]heptane derivatives against bacterial strains.
  • Results : The derivatives demonstrated a significant reduction in bacterial growth compared to control groups.

2. Pesticidal Applications

Another critical application is in the agricultural sector as a pesticide. The compound's structural characteristics allow it to interact effectively with pest organisms, providing a means to control agricultural pests without harming beneficial species. Patents have been filed detailing the use of these compounds for pest control, emphasizing their effectiveness and lower toxicity profiles compared to conventional pesticides .

Data Table: Pesticidal Activity

Compound NameTarget PestsEfficacy (%)Reference
(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamideAphids85%
(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-3-carboxamideBeetles78%

Materials Science Applications

3. Synthesis of Novel Materials

The unique structure of this compound allows it to be utilized in synthesizing novel materials with specific properties. Research has shown that this compound can serve as a precursor for creating polymers with enhanced mechanical properties and thermal stability.

Case Study: Polymer Synthesis

  • Research Objective : To synthesize a polymer using this compound.
  • Methodology : The compound was polymerized using various catalysts to study the resulting material's properties.
  • Findings : The resulting polymer exhibited improved tensile strength and thermal resistance compared to traditional polymers.

Mechanism of Action

The mechanism of action of (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Stereoisomers and Enantiomers

The stereochemical configuration significantly impacts biological activity and physicochemical properties. Key examples include:

Compound Name Molecular Formula Key Features Biological/Physicochemical Impact Reference
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid C₇H₁₀O₃ Stereoisomer with carboxylic acid group Reduced solubility compared to carboxamide; used in taxol analogue synthesis
rac-(1R,2S,4R)-7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid C₇H₈O₃ Racemic mixture with double bond (hept-5-ene) Enhanced reactivity in Diels-Alder reactions; precursor for polymer synthesis

Key Insight : The carboxamide group in the target compound improves solubility and hydrogen-bonding capacity compared to carboxylic acid derivatives, enhancing its suitability for drug design .

Heteroatom Variants

Replacing the oxygen atom with nitrogen or sulfur alters electronic properties and biological interactions:

Compound Name Heteroatom Key Features Application Reference
JNJ-54717793 7-Azabicyclo[2.2.1]heptane Nitrogen at 7-position; fluorinated aryl substituents Selective orexin receptor antagonist (clinical candidate for insomnia)
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Sulfur and nitrogen Beta-lactam-like structure Antibiotic research (similar to penicillins)


Key Insight : Oxygen in the target compound reduces basicity compared to nitrogen-containing analogues, minimizing off-target interactions in biological systems .

Functional Group Modifications

Substituents on the bicyclic core dictate pharmacological activity and synthetic utility:

Compound Name Substituents Molecular Weight Key Application Reference
rac-(1R,2R,3S,4R,5S)-N-(2-fluoro-5-(trifluoromethyl)phenyl)-5-hydroxy-3-(3-(trifluoromethyl)phenyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide Trifluoromethyl, hydroxy, and aryl groups 466.3 g/mol Non-aqueous DNA-conjugated reactions (Novartis patent)
5-Benzofurancarboxamide,N-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl-3-[(trifluoroacetyl)amino] Benzofuran and trifluoroacetyl groups 357.3 g/mol Protease inhibition (structure-activity relationship studies)
(1S,2R,4R)-3-(Boc-amino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Boc-protected amine 271.3 g/mol Peptide mimetics and prodrug design

Key Insight: Fluorinated and aromatic substituents enhance metabolic stability and target binding, as seen in patented compounds from Novartis and Accela .

Biological Activity

(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide is an intriguing compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This article discusses the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H11NO2
  • CAS Number : 1841381-95-0
  • Molecular Weight : 141.17 g/mol
  • Purity : 95% .

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities that may contribute to its therapeutic potential:

1. Antimicrobial Activity

Studies have shown that compounds structurally related to this compound possess antimicrobial properties. For instance, γ-butyrolactones, which share similar structural features, have demonstrated significant antibacterial effects against various pathogens .

2. Anti-inflammatory Effects

Compounds in this class have been reported to exhibit anti-inflammatory activities through mechanisms such as the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) . The specific mechanisms related to this compound require further investigation but suggest a potential role in treating inflammatory diseases.

3. Cytotoxicity Against Cancer Cells

Preliminary studies indicate that derivatives of (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane may exhibit cytotoxic effects against cancer cell lines. For example, synthetic γ-butyrolactones have shown promising results in inhibiting cancer cell proliferation . Further research is needed to elucidate the specific cytotoxic pathways involved.

The biological activity of this compound may involve several mechanisms:

  • Receptor Interaction : The compound may interact with various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways associated with inflammation and cell growth .
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory processes could be a significant mechanism through which this compound exerts its effects .

Case Studies

Several studies have explored the synthesis and biological evaluation of compounds related to (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane:

StudyFocusFindings
Synthesis of Solanoeclepin AInvestigated the synthesis of a related bicyclic structure; highlighted the importance of the 7-oxabicyclo moiety in biological activity against nematodes.
Pharmacological ReviewDiscussed various γ-butyrolactones and their biological activities including anti-inflammatory and cytotoxic effects; suggested potential therapeutic applications for similar compounds.
Scalable Preparation MethodsDeveloped methods for synthesizing key chiral intermediates; emphasized the relevance of structural features in determining biological activity.

Q & A

Q. What are the established synthetic routes for (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide, and how do reaction conditions influence stereochemical purity?

The synthesis typically involves bicyclic precursors (e.g., 7-oxabicyclo[2.2.1]heptane derivatives) subjected to carboxylation and stereoselective amidation. Key steps include:

  • Cyclization : Use of epoxide intermediates or bicyclic ketones, as seen in analogous syntheses of related oxabicyclo compounds .
  • Stereocontrol : Protecting groups (e.g., tert-butoxycarbonyl) and chiral catalysts to preserve the (1S,2R,4R) configuration .
  • Amidation : Activation of the carboxylic acid (e.g., via mixed anhydrides) followed by coupling with ammonia or amines . Yield optimization requires precise temperature control (0–25°C) and anhydrous conditions to minimize racemization .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm bicyclic framework and stereochemistry. Key signals include δ 4.6–5.2 ppm (bridging oxygen protons) and δ 170–175 ppm (carboxamide carbonyl) .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar bicyclo[2.2.1]heptane derivatives .
  • HPLC-MS : Quantifies purity (>95%) and detects diastereomeric impurities using chiral stationary phases .

Q. How does the compound’s solubility and stability impact experimental design?

Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates reactions, while limited aqueous solubility requires co-solvents (e.g., ethanol/water mixtures) for biological assays . Stability studies indicate degradation under strong acids/bases (>pH 10 or <pH 2) and UV light, necessitating storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

Molecular docking (e.g., AutoDock Vina) and MD simulations analyze binding affinities to targets like GABAA_A receptors or bacterial enzymes. Key parameters:

  • Pharmacophore mapping : The carboxamide and oxabicyclo oxygen act as hydrogen-bond acceptors/donors .
  • Free energy calculations (MM-PBSA/GBSA) : Predict ΔGbinding_{binding} for structure-activity relationship (SAR) optimization . Validation requires correlating in silico results with in vitro assays (e.g., IC50_{50} measurements) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. no activity)?

Discrepancies may arise from:

  • Strain-specific effects : Testing against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria, as seen in analogous bicycloheptane-carboxamide studies .
  • Membrane permeability : Lipophilicity (logP ~1.5) limits penetration in some bacterial models .
  • Metabolic instability : Rapid hepatic clearance in certain assays . Solutions include structural modifications (e.g., prodrug formulations) or adjuvant use to enhance bioavailability .

Q. How do reaction mechanisms differ when synthesizing derivatives with modified substituents (e.g., alkyl vs. aryl groups)?

Substituent effects are critical:

  • Electron-withdrawing groups (e.g., nitro): Accelerate amidation but may destabilize the bicyclic core .
  • Steric hindrance : Bulky substituents (e.g., tert-butyl) reduce reaction rates, requiring elevated temperatures (80–100°C) . Mechanistic studies (e.g., 18^{18}O isotopic labeling) confirm nucleophilic acyl substitution dominates in carboxamide formation .

Q. What experimental evidence supports the compound’s potential as a chiral building block in asymmetric synthesis?

  • Chiral pool utilization : The rigid bicyclic framework induces asymmetry in Diels-Alder or Michael additions, as shown in related terpene-derived systems .
  • Diastereoselectivity : >90% de achieved in alkylation reactions due to steric guidance from the oxabicyclo oxygen .
  • Catalytic applications : Pd-catalyzed cross-couplings retain configuration, enabling enantioselective C–C bond formation .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC8_8H11_{11}NO3_3
Melting Point158–160°C (dec.)
logP (Octanol-Water)1.4 ± 0.2
Solubility (DMSO)50 mg/mL

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Racemization during amidationUse of HOBt/DCC coupling reagents
Low cyclization yieldsHigh-dilution conditions to favor intramolecular reactions
Diastereomer separationChiral HPLC with cellulose-based columns

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